Methionylalanin

Übersicht

Beschreibung

Methionylalanine is a dipeptide composed of the amino acids methionine and alanine It is formed through a peptide bond between the carboxyl group of methionine and the amino group of alanine

Wissenschaftliche Forschungsanwendungen

Methionylalanine has several applications in scientific research:

Biochemistry: Used as a model compound to study peptide bond formation and stability.

Pharmaceuticals: Potential use in drug design and development, particularly in the synthesis of peptide-based therapeutics.

Industrial Processes: Employed in the production of specialized peptides for various industrial applications.

Biology: Utilized in studies of protein structure and function, as well as in the investigation of enzymatic processes involving peptides.

Wirkmechanismus

Target of Action

Methionylalanine, also known as m-a dipeptide or met-ala, belongs to the class of organic compounds known as dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond . .

Biochemical Pathways

It is known that methionine, an amino acid closely related to methionylalanine, plays a crucial role in the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

It is known that amino acids and dipeptides are generally well-absorbed in the gut and distributed throughout the body via the bloodstream .

Result of Action

It is known that modifications of mrna, such as n6-methyladenosine (m6a), can mediate different biological processes and its dysregulation contributes to tumorigenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methionylalanine. For instance, DNA methylation represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Moreover, pre-existing DNA methylation influences how cells respond to infection . .

Biochemische Analyse

Cellular Effects

Methionylalanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported that dipeptides like methionylalanine can have physiological or cell-signaling effects, although most are intermediates in amino acid degradation pathways . Methionylalanine can modulate cell function by affecting the availability of its constituent amino acids, methionine and alanine, which are essential for protein synthesis and other metabolic processes.

Molecular Mechanism

At the molecular level, methionylalanine exerts its effects through interactions with specific biomolecules. It can bind to enzymes involved in its metabolism, such as aminopeptidases, which hydrolyze the peptide bond. Methionylalanine may also influence gene expression by modulating the levels of methionine, a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in DNA and protein methylation . These interactions can lead to changes in cellular signaling and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methionylalanine can change over time due to its stability and degradation. Methionylalanine is subject to enzymatic hydrolysis, which can affect its concentration and activity in vitro and in vivo. Long-term studies have shown that dipeptides can have varying effects on cellular function depending on their stability and the duration of exposure . Understanding these temporal effects is important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of methionylalanine can vary with different dosages in animal models. Studies have shown that dipeptides can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant physiological changes . At high doses, methionylalanine may exhibit toxic or adverse effects, such as disruptions in amino acid metabolism and cellular stress responses. These dosage-dependent effects are critical for determining safe and effective levels for therapeutic applications.

Metabolic Pathways

Methionylalanine is involved in metabolic pathways related to protein synthesis and degradation. It can be hydrolyzed by aminopeptidases to release methionine and alanine, which are further metabolized through their respective pathways . Methionine is a key component of the methionine cycle, which is involved in the synthesis of SAM and the transsulfuration pathway leading to cysteine synthesis . These pathways are essential for maintaining cellular homeostasis and metabolic flux.

Transport and Distribution

Methionylalanine is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of methionylalanine across cellular membranes, ensuring its proper localization and accumulation . The distribution of methionylalanine can influence its availability for metabolic processes and its overall physiological effects.

Subcellular Localization

The subcellular localization of methionylalanine can affect its activity and function. Methionylalanine may be directed to specific cellular compartments, such as the cytoplasm or organelles, through targeting signals or post-translational modifications . These localization mechanisms ensure that methionylalanine is available where it is needed for specific biochemical reactions and cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methionylalanine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Activation of Methionine: Methionine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Coupling Reaction: The activated methionine is then coupled to the alanine residue on the resin under mild conditions.

Cleavage and Purification: The final dipeptide is cleaved from the resin using a suitable cleavage reagent, such as trifluoroacetic acid (TFA), and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of methionylalanine may involve enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between methionine and alanine. This method can be more efficient and environmentally friendly compared to chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Methionylalanine can undergo various chemical reactions, including:

Oxidation: Methionine residues in methionylalanine can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.

Reduction: Reduction of methionine sulfoxide back to methionine can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The amino and carboxyl groups in methionylalanine can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, performic acid.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired substitution.

Major Products:

Oxidation Products: Methionine sulfoxide, methionine sulfone.

Reduction Products: Methionine (from methionine sulfoxide).

Substitution Products: Various derivatives depending on the substituents introduced.

Vergleich Mit ähnlichen Verbindungen

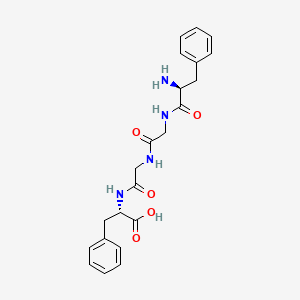

Methionylalanine can be compared to other dipeptides such as:

Glycylalanine: Composed of glycine and alanine, it is simpler and lacks the sulfur-containing side chain of methionine.

Alanylglycine: Composed of alanine and glycine, it also lacks the sulfur-containing side chain.

Methionylglycine: Similar to methionylalanine but with glycine instead of alanine.

Uniqueness of Methionylalanine:

Sulfur-Containing Side Chain: The presence of the sulfur-containing methionine residue makes methionylalanine unique, as it can participate in redox reactions and form disulfide bonds.

Eigenschaften

IUPAC Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKXZYLNVJRAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564956 | |

| Record name | Methionylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methionyl-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3061-96-9 | |

| Record name | Methionylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)